molecular formula C16H17NO3 B13738832 N-(3,4,5-Trimethoxybenzylidene)aniline CAS No. 32349-41-0

N-(3,4,5-Trimethoxybenzylidene)aniline

Cat. No.: B13738832
CAS No.: 32349-41-0
M. Wt: 271.31 g/mol
InChI Key: JJPMRGWGWAUSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-Trimethoxybenzylidene)aniline is an organic compound characterized by the presence of a benzylidene group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3,4,5-Trimethoxybenzylidene)aniline can be synthesized through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and aniline. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Trimethoxybenzylidene)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4,5-Trimethoxybenzylidene)aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of materials with nonlinear optical properties

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzylidene)aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4,5-Trimethoxybenzylidene)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized materials and in studying structure-activity relationships .

Properties

CAS No.

32349-41-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-phenyl-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C16H17NO3/c1-18-14-9-12(10-15(19-2)16(14)20-3)11-17-13-7-5-4-6-8-13/h4-11H,1-3H3

InChI Key

JJPMRGWGWAUSRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.